molecular formula C18H26O5 B13860101 6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid

6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid

Cat. No.: B13860101
M. Wt: 322.4 g/mol
InChI Key: OMKRLGALRYGDFO-UHFFFAOYSA-N
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Description

6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid is an organic compound with a complex structure that includes a benzyloxy group, a dimethylpropoxy group, and a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with an appropriate halide under basic conditions.

    Introduction of the Dimethylpropoxy Group: The dimethylpropoxy group is added via an etherification reaction, where a dimethylpropyl halide reacts with the benzyloxy intermediate in the presence of a strong base.

    Formation of the Hexanoic Acid Backbone: The final step involves the formation of the hexanoic acid backbone through a series of reactions, including oxidation and esterification, followed by hydrolysis to yield the desired acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The carbonyl group in the hexanoic acid backbone can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Hexanol derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid involves its interaction with specific molecular targets and pathways. The benzyloxy group may interact with enzymes or receptors, modulating their activity. The hexanoic acid backbone can influence the compound’s solubility and bioavailability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-(3-(Methoxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    6-(3-(Ethoxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C18H26O5

Molecular Weight

322.4 g/mol

IUPAC Name

6-(2,2-dimethyl-3-phenylmethoxypropoxy)-6-oxohexanoic acid

InChI

InChI=1S/C18H26O5/c1-18(2,13-22-12-15-8-4-3-5-9-15)14-23-17(21)11-7-6-10-16(19)20/h3-5,8-9H,6-7,10-14H2,1-2H3,(H,19,20)

InChI Key

OMKRLGALRYGDFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)COC(=O)CCCCC(=O)O

Origin of Product

United States

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